molecular formula C13H12N2O4S B10964637 3-Furan-2-yl-N-(4-sulfamoylphenyl)acrylamide

3-Furan-2-yl-N-(4-sulfamoylphenyl)acrylamide

Cat. No.: B10964637
M. Wt: 292.31 g/mol
InChI Key: XCNHYJUBJPXAED-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(2-FURYL)-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes an aminosulfonyl group attached to a phenyl ring, a furan ring, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(2-FURYL)-2-PROPENAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Aminosulfonyl Phenyl Intermediate: This step involves the sulfonation of aniline to form 4-aminobenzenesulfonamide.

    Coupling with Furan Derivative: The intermediate is then coupled with a furan derivative under basic conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(2-FURYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aminosulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides.

Scientific Research Applications

(E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(2-FURYL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(2-FURYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interfere with cellular pathways by modulating signal transduction processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(AMINOSULFONYL)PHENYL]-2-PROPENAMIDE: Lacks the furan ring, resulting in different chemical properties.

    N-[4-(AMINOSULFONYL)PHENYL]-3-(2-THIENYL)-2-PROPENAMIDE: Contains a thiophene ring instead of a furan ring, affecting its reactivity and applications.

Uniqueness

(E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(2-FURYL)-2-PROPENAMIDE is unique due to the presence of both the furan ring and the aminosulfonyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide

InChI

InChI=1S/C13H12N2O4S/c14-20(17,18)12-6-3-10(4-7-12)15-13(16)8-5-11-2-1-9-19-11/h1-9H,(H,15,16)(H2,14,17,18)/b8-5+

InChI Key

XCNHYJUBJPXAED-VMPITWQZSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

solubility

36.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.